molecular formula C20H21ClN6O2 B14933548 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B14933548
M. Wt: 412.9 g/mol
InChI Key: LPEZMTFFGHJXAH-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the piperazine ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with a chlorophenyl derivative, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or piperazine moieties.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole.

    Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate.

Uniqueness

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler benzimidazole or piperazine derivatives.

Properties

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H21ClN6O2/c21-14-4-3-5-15(12-14)26-8-10-27(11-9-26)20(29)22-13-18(28)25-19-23-16-6-1-2-7-17(16)24-19/h1-7,12H,8-11,13H2,(H,22,29)(H2,23,24,25,28)

InChI Key

LPEZMTFFGHJXAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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